2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
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Overview
Description
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted anilines or biaryl compounds .
Scientific Research Applications
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological processes.
Medicine: As an intermediate in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known for their biological activity.
Industry: Used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Lacks the methoxy group but has similar reactivity and applications.
2-Methoxy-5-(trifluoromethyl)aniline: Lacks the bromine atom but shares similar properties.
4-Bromo-2-(trifluoromethyl)aniline: Differently substituted but used in similar synthetic applications
Uniqueness
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a bromine atom and a trifluoromethyl group makes it particularly useful in coupling reactions and as a precursor for more complex molecules .
Properties
IUPAC Name |
2-bromo-5-methoxy-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHHXRRSOFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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